In vitro toxicity profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in mammalian cells
In vitro toxicity profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in mammalian cells
An Inferred In Vitro Toxicity Profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in Mammalian Cells: A Technical Guide for Researchers
Disclaimer: This document provides an inferred toxicological profile. As of the date of this publication, direct in vitro toxicity studies on 3,5-Dichloro-2-(4-nitrophenoxy)phenol are not available in the public domain. The information presented herein is synthesized from studies on structurally related compounds, namely dichlorophenols and nitrophenols, to predict the potential toxicological properties of the subject compound. This guide is intended for research and informational purposes only.
Abstract
3,5-Dichloro-2-(4-nitrophenoxy)phenol is a halogenated aromatic compound for which a formal toxicological profile has not been established. This technical guide constructs an inferred in vitro toxicity profile by examining the known cellular effects of its core structural components: a dichlorinated phenol and a nitrophenol moiety. This guide postulates that the toxicity of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in mammalian cells is likely driven by the induction of oxidative stress, leading to mitochondrial dysfunction, and culminating in apoptotic cell death. This document provides researchers, scientists, and drug development professionals with a comprehensive theoretical framework and practical experimental protocols to investigate the cytotoxic and genotoxic potential of this and other novel chemical entities.
Introduction
Chemical Identity of 3,5-Dichloro-2-(4-nitrophenoxy)phenol
3,5-Dichloro-2-(4-nitrophenoxy)phenol is an organic molecule characterized by a phenol ring substituted with two chlorine atoms, linked via an ether bond to a nitrophenol group. The presence of both chlorinated and nitrated phenolic structures suggests a potential for significant biological activity and, consequently, toxicity. Chlorophenols and nitrophenols are classes of compounds with well-documented toxic effects on various biological systems.
Rationale for an Inferred Toxicological Profile
In the absence of direct empirical data for 3,5-Dichloro-2-(4-nitrophenoxy)phenol, a predictive toxicological assessment is a crucial first step in understanding its potential hazards. This approach is grounded in the principle of structure-activity relationships, where the toxicological properties of a chemical can be inferred from its structural fragments. The dichlorophenol and nitrophenol moieties are known to induce a range of cellular toxicities, making them relevant surrogates for this analysis.
Scope of this Guide
This guide will provide an in-depth exploration of the predicted in vitro toxicity of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in mammalian cells. It will cover the following key areas:
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Predicted Mechanisms of Toxicity: A detailed examination of the likely cellular and molecular mechanisms of toxicity, including cytotoxicity, oxidative stress, mitochondrial dysfunction, apoptosis, and genotoxicity.
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Experimental Framework: A guide to the experimental design and methodologies required to test the inferred toxicological profile.
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Data on Related Compounds: A summary of existing in vitro toxicity data for dichlorophenols and nitrophenols to support the inferred profile.
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Detailed Protocols: Step-by-step protocols for key in vitro toxicity assays.
Predicted Mechanisms of In Vitro Toxicity
The toxicological profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol is likely to be a composite of the effects of its dichlorophenol and nitrophenol components. The following sections detail the predicted mechanisms of toxicity.
Cytotoxicity: Disruption of Cellular Integrity and Metabolic Activity
The initial assessment of a compound's toxicity involves evaluating its effect on cell viability. For 3,5-Dichloro-2-(4-nitrophenoxy)phenol, cytotoxicity is anticipated to manifest as a reduction in metabolic activity and a loss of plasma membrane integrity. Studies on related compounds such as 2,4-dichlorophenol (2,4-DCP) and various nitrophenols have demonstrated dose-dependent cytotoxic effects in mammalian cell lines. For instance, 4-nitrophenol (4-NP) has been shown to be the most cytotoxic among the mono-nitrophenols in human lung cell lines (BEAS-2B and A549)[1][2][3]. Similarly, 2,4-DCP has been found to decrease cell viability in mouse embryonic fibroblasts and induce apoptosis[4].
Oxidative Stress: A Central Mediator of Toxicity
A common mechanism of toxicity for phenolic compounds is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Both nitrophenols and dichlorophenols have been shown to induce ROS formation in mammalian cells[1][5][6]. The exposure of human peripheral blood mononuclear cells to 2,4-DCP led to increased ROS formation, lipid peroxidation, and protein carbonylation[5]. Similarly, 4-nitrophenol has been demonstrated to induce oxidative stress in human normal prostate epithelial progenitor cells[6]. It is therefore highly probable that 3,5-Dichloro-2-(4-nitrophenoxy)phenol will induce oxidative stress in mammalian cells.
Mitochondrial Dysfunction: The Powerhouse Under Siege
Mitochondria are primary targets for many toxic compounds. The overproduction of ROS can lead to damage of mitochondrial components, including lipids, proteins, and mitochondrial DNA. This can result in a collapse of the mitochondrial membrane potential (ΔΨm), impaired ATP synthesis, and the release of pro-apoptotic factors. Studies on nitrophenols have shown that they can cause a collapse of the mitochondrial membrane potential in human lung cells[1][2]. 2,4-DCP has also been shown to reduce the mitochondrial membrane potential in primary hepatocytes of grass carp[7][8]. Therefore, it is anticipated that 3,5-Dichloro-2-(4-nitrophenoxy)phenol will disrupt mitochondrial function.
Induction of Apoptosis: Programmed Cell Death Pathways
Cellular damage induced by oxidative stress and mitochondrial dysfunction often leads to the activation of programmed cell death, or apoptosis. This is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Both nitrophenols and dichlorophenols have been shown to induce apoptosis in various cell types. For example, 3-nitrophenol and 4-nitrophenol exposure increased the population of late apoptotic/necrotic BEAS-2B and A549 cells[1][2]. 2,4-DCP has been found to induce apoptosis in mouse embryonic fibroblasts and human peripheral blood mononuclear cells, with evidence suggesting that apoptosis is the primary mode of cell death[4][5][9]. The apoptotic process is often mediated by the activation of caspases, a family of cysteine proteases. 2,4-DCP exposure has been shown to activate caspase-3[4].
Genotoxicity: Potential for DNA Damage
Genotoxicity, the ability of a chemical to damage DNA, is a critical toxicological endpoint due to its association with mutagenesis and carcinogenesis. The genotoxic potential of dichlorophenols and nitrophenols has been investigated in various in vitro and in vivo systems, with mixed results. While some studies on 2,4-DCP suggest it is not genotoxic based on combined in vitro and in vivo data, other studies have shown it can induce chromosomal aberrations[10][11]. The genotoxicity of nitrophenols also appears to be variable, with some studies showing no mutagenic activity while others report DNA damage[12][13][14][15][16]. Given these findings, it is prudent to experimentally evaluate the genotoxic potential of 3,5-Dichloro-2-(4-nitrophenoxy)phenol.
Experimental Framework for In Vitro Toxicity Assessment
To validate the inferred toxicity profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol, a tiered experimental approach is recommended.
Cell Line Selection and Culture
The choice of cell line is critical and should be relevant to potential routes of human exposure. For a compound with unknown applications, a panel of cell lines representing different organs (e.g., liver - HepG2, lung - A549, kidney - HEK293, and an immune cell line - Jurkat) is recommended. Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
Assessment of Cytotoxicity
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in viable cells[17][18][19][20]. A decrease in formazan production is indicative of reduced cell viability.
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity[1][2][3][21][22][23][24][25].
Evaluation of Oxidative Stress
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The levels of lipid peroxidation can be assessed by measuring malondialdehyde (MDA) levels, and protein carbonylation can be quantified using a dinitrophenylhydrazine (DNPH)-based assay.
Analysis of Mitochondrial Function
The mitochondrial membrane potential (ΔΨm) can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1[1][2]. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Detection of Apoptosis
This flow cytometry-based assay is a standard method for detecting apoptosis[1][2][26][27][28][29][30]. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent DNA intercalating agent that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.
Assessment of Genotoxicity
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells[31][32][33][34][35]. Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Summary of In Vitro Toxicity Data for Related Compounds
The following tables summarize the findings from in vitro studies on dichlorophenols and nitrophenols, which form the basis for the inferred toxicity profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol.
Table 1: Summary of In Vitro Cytotoxicity Data for Dichlorophenols and Nitrophenols
| Compound | Cell Line(s) | Endpoint(s) | Key Findings | Reference(s) |
| 2,4-Dichlorophenol | Mouse Embryonic Fibroblasts | Cell Viability, Apoptosis | Decreased cell viability, induced apoptosis via ER stress. | [4] |
| 2,4-Dichlorophenol | Human Peripheral Blood Mononuclear Cells | Apoptosis, Necrosis, ROS | Induced apoptosis and necrosis, increased ROS formation. | [5] |
| 2-Nitrophenol | BEAS-2B, A549 | Cytotoxicity (LDH) | Lowest cytotoxicity among mono-nitrophenols. | [1][2] |
| 3-Nitrophenol | BEAS-2B, A549 | Cytotoxicity (LDH), Apoptosis | Increased LDH release and apoptosis/necrosis. | [1][2] |
| 4-Nitrophenol | BEAS-2B, A549 | Cytotoxicity (LDH), Apoptosis, ΔΨm | Most cytotoxic mono-nitrophenol, induced apoptosis and mitochondrial membrane potential collapse. | [1][2][3] |
| 4-Nitrophenol | Human Prostate Epithelial Progenitor Cells | Oxidative Stress, Apoptosis | Induced oxidative stress and apoptosis. | [6] |
Table 2: Summary of In Vitro Genotoxicity Data for Dichlorophenols and Nitrophenols
| Compound | Test System | Endpoint | Result | Reference(s) |
| 2,4-Dichlorophenol | Allium cepa, Vicia faba | Chromosomal Aberrations | Increased chromosomal aberration frequency. | [11][36] |
| 2,4-Dichlorophenol | Various | Genotoxicity | Not genotoxic based on weight of evidence from multiple studies. | |
| 2-Nitrophenol | Salmonella typhimurium | Gene Mutation | Negative. | [13] |
| 2-Nitrophenol | Bacillus subtilis | DNA Damage | Negative. | [13] |
| 4-Nitrophenol | Salmonella typhimurium | Gene Mutation | Negative. | [15] |
| 4-Nitrophenol | Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | Mixed results. | [16] |
| 2,4-dichloro-6-nitrophenol ammonium | V79 cells | Sister Chromatid Exchanges, Micronuclei | Negative. | [14] |
| 2,4-dichloro-6-aminophenol (metabolite) | V79 cells | Sister Chromatid Exchanges, Micronuclei | Positive. | [14] |
Visualizing the Predicted Toxicological Pathways
The following diagrams illustrate the proposed experimental workflow and the potential molecular pathways of toxicity for 3,5-Dichloro-2-(4-nitrophenoxy)phenol.
Caption: Proposed workflow for in vitro toxicity testing.
Caption: Postulated pathway of induced apoptosis.
Detailed Experimental Protocols
The following are generalized protocols for the key assays mentioned in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol for MTT Cytotoxicity Assay[18][19][20][22]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of 3,5-Dichloro-2-(4-nitrophenoxy)phenol for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
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MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol for LDH Cytotoxicity Assay[23][24][25][26][27]
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
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Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
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Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity relative to the maximum LDH release.
Protocol for Annexin V/PI Apoptosis Assay[28][29][30][31][32]
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Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the compound as described previously.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol for Alkaline Comet Assay[33][34][35][36][37]
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Cell Preparation: After compound treatment, harvest the cells and resuspend them in cold PBS at an appropriate concentration.
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Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
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Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind nucleoids.
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DNA Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer to allow the DNA to unwind.
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Electrophoresis: Apply a voltage to the electrophoresis tank to allow the fragmented DNA to migrate.
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Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
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Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percent DNA in the tail).
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit inferred, in vitro toxicity profile for 3,5-Dichloro-2-(4-nitrophenoxy)phenol based on the known toxicities of its dichlorophenol and nitrophenol constituents. The primary predicted mechanisms of toxicity are the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis. There is also a potential for genotoxicity that warrants investigation.
The experimental framework and detailed protocols provided herein offer a robust starting point for researchers to empirically determine the in vitro toxicity of this compound. Future studies should aim to confirm these predicted toxicities in a panel of relevant mammalian cell lines. Furthermore, mechanistic studies should be conducted to elucidate the specific molecular pathways involved. This foundational knowledge is essential for a comprehensive risk assessment and for guiding the safe development and use of this and other novel chemical compounds.
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